molecular formula C14H20O4 B14331810 Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate CAS No. 110362-79-3

Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate

Cat. No.: B14331810
CAS No.: 110362-79-3
M. Wt: 252.31 g/mol
InChI Key: GJLVWLBTXMMFBH-UHFFFAOYSA-N
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Description

Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate is an organic compound with the molecular formula C14H20O4. It is known for its unique structure, which includes two propan-2-ylidene groups attached to a hex-3-enedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate typically involves the reaction of dimethyl hex-3-enedioate with propan-2-ylidene compounds under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biochemical applications.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison: Dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate is unique due to its specific structural arrangement, which imparts distinct chemical properties compared to its analogs. For instance, the presence of propan-2-ylidene groups can influence its reactivity and stability, making it suitable for specific applications where other similar compounds may not perform as well .

Properties

CAS No.

110362-79-3

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

dimethyl 2,5-di(propan-2-ylidene)hex-3-enedioate

InChI

InChI=1S/C14H20O4/c1-9(2)11(13(15)17-5)7-8-12(10(3)4)14(16)18-6/h7-8H,1-6H3

InChI Key

GJLVWLBTXMMFBH-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C=CC(=C(C)C)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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